molecular formula C19H19NO6 B12179110 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12179110
M. Wt: 357.4 g/mol
InChI Key: VZEIZPPNDPGELH-UHFFFAOYSA-N
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Description

3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C19H19NO6 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, referred to as compound A, belongs to a class of biologically active molecules known for their diverse pharmacological properties. This article reviews the biological activities associated with compound A, focusing on its anti-inflammatory, antioxidant, and anticancer effects based on recent research findings.

Chemical Structure and Properties

Compound A is characterized by a complex molecular structure that includes a pyrrolidine ring, multiple hydroxyl groups, and methoxy substituents. Its chemical formula is C18H21N1O5C_{18}H_{21}N_{1}O_{5}, which indicates the presence of various functional groups that contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compound A. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Key Findings:

  • Inhibition of NO and PGE2 Production: Compound A significantly reduced NO and PGE2 levels in a dose-dependent manner. At concentrations of 12.5 µM, 25 µM, and 50 µM, it inhibited NO production by 81.91%, 66.8%, and 48.98%, respectively .
  • Mechanism of Action: The anti-inflammatory effects were linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Furthermore, compound A inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

Antioxidant Activity

The antioxidant properties of compound A have also been investigated. It demonstrated significant free radical scavenging activity, which is essential for mitigating oxidative stress-related damage.

Research Insights:

  • DPPH Radical Scavenging Assay: Compound A exhibited a strong ability to neutralize DPPH radicals, indicating its potential as an effective antioxidant agent.
  • Protective Effects on Cellular Models: In vitro studies revealed that compound A could protect cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability under stress conditions.

Anticancer Activity

Emerging evidence suggests that compound A possesses anticancer properties. It has been evaluated against various cancer cell lines for its cytotoxic effects.

Cytotoxicity Studies:

  • Cell Line Testing: Compound A showed significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined through MTT assays, demonstrating potent growth inhibition.
Cell LineIC50 (µM)
MCF-715
HT-2920

Case Studies

Several case studies have explored the therapeutic potential of compound A in vivo:

  • Zebrafish Model: In a zebrafish model of inflammation, treatment with compound A significantly reduced inflammatory responses measured by reduced expression of inflammatory cytokines .
  • Animal Studies: Animal studies indicated that administration of compound A led to decreased tumor growth in xenograft models, supporting its potential role as an anticancer agent.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H19NO6/c1-11-3-8-14(26-11)17(22)15-16(12-4-6-13(21)7-5-12)20(9-10-25-2)19(24)18(15)23/h3-8,16,21,23H,9-10H2,1-2H3

InChI Key

VZEIZPPNDPGELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)CCOC)O

Origin of Product

United States

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